molecular formula C11H16O2 B8658865 5-(tert-Butyl)-2-(hydroxymethyl)phenol

5-(tert-Butyl)-2-(hydroxymethyl)phenol

Cat. No.: B8658865
M. Wt: 180.24 g/mol
InChI Key: VNWBZADADUVOIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(tert-Butyl)-2-(hydroxymethyl)phenol: is an organic compound characterized by the presence of a tert-butyl group and a hydroxymethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-2-(hydroxymethyl)phenol typically involves the following steps:

    Starting Material: The synthesis often begins with a phenol derivative.

    Introduction of tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction. For example, the phenol can be formylated using formaldehyde and a base, followed by reduction with a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction conditions precisely and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-2-(hydroxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The phenol group can be reduced to a cyclohexanol derivative using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride for chlorination.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Thionyl chloride for chlorination reactions.

Major Products

    Oxidation: 5-(tert-Butyl)-2-carboxyphenol.

    Reduction: 5-(tert-Butyl)-2-(hydroxymethyl)cyclohexanol.

    Substitution: 5-(tert-Butyl)-2-(chloromethyl)phenol.

Scientific Research Applications

5-(tert-Butyl)-2-(hydroxymethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2-(hydroxymethyl)phenol involves its interaction with molecular targets through its phenol and hydroxymethyl groups. The phenol group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butyl)phenol: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    2-(tert-Butyl)-4-methylphenol: Contains a methyl group instead of a hydroxymethyl group, altering its chemical properties and reactivity.

Uniqueness

5-(tert-Butyl)-2-(hydroxymethyl)phenol is unique due to the presence of both the tert-butyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity patterns.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

5-tert-butyl-2-(hydroxymethyl)phenol

InChI

InChI=1S/C11H16O2/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-6,12-13H,7H2,1-3H3

InChI Key

VNWBZADADUVOIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred, cooled (ice-bath) solution of a 1:1 mixture of trifluoro-methanesulfonic acid 5-tert-butyl-2-formyl-phenyl ester and 4-tert-butyl-2-hydroxy-benzaldehyde (Intermediate 105, 0.47 g) in methanol (8 mL) was treated with sodium borohydride (0.1 g, 2.64 mmol). After 1 h, the reaction mixture was diluted with water and extracted with ethyl acetate. The organic phase was washed with water and brine, dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to a residue that was subjected to flash column chromatography on silica gel (230–400 mesh) to afford the title product (0.3 g).
Name
trifluoro-methanesulfonic acid 5-tert-butyl-2-formyl-phenyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
Name
Intermediate 105
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.